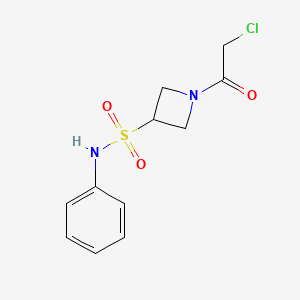

1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

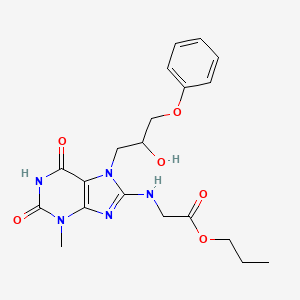

The compound “1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide” is a complex organic molecule. It contains a chloroacetyl group, a phenyl group, an azetidine ring, and a sulfonamide group .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, it’s likely that it involves the reaction of a chloroacetyl compound with a phenylazetidine derivative . The sulfonamide group could be introduced through further reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The azetidine ring, a four-membered ring containing nitrogen, would likely be a key structural feature . The chloroacetyl group would add polarity to the molecule, and the phenyl group would contribute to its aromaticity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The chloroacetyl group, for instance, is known to be reactive, particularly in nucleophilic substitution reactions . The azetidine ring could also undergo various transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique

Antibacterial and Antitumor Properties

Sulfonamides have a significant history as synthetic bacteriostatic antibiotics, used for treating bacterial infections caused by various microorganisms. Beyond their antibacterial applications, sulfonamides have been investigated for their potential in cancer treatment. They are known to inhibit carbonic anhydrase isozymes, which are associated with tumorigenesis. For instance, certain sulfonamide derivatives have shown promise as inhibitors of tumor-associated isozyme carbonic anhydrase IX, suggesting their potential in anticancer strategies (Ilies et al., 2003).

Enzyme Inhibition for Therapeutic Applications

The inhibition of carbonic anhydrase, a family of enzymes involved in regulating pH and ion balance in various tissues, is a significant application of sulfonamides. This mechanism is utilized in treating conditions such as glaucoma, epilepsy, and even cancer. For example, halogenated sulfonamides have been synthesized to target carbonic anhydrase IX, a variant implicated in cancer, demonstrating the potential of sulfonamides in developing targeted cancer therapies (Ilies et al., 2003).

Chemical Synthesis and Novel Compound Development

Sulfonamide derivatives have also been instrumental in the development of new chemical synthesis pathways and novel compounds with potential applications in medicine and beyond. For instance, the novel regiospecific cascade synthesis of sulfonamide derivatives highlights the chemical versatility and potential for generating new molecules with specific biological activities (Rozentsveig et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

1-(2-chloroacetyl)-N-phenylazetidine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3S/c12-6-11(15)14-7-10(8-14)18(16,17)13-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKQMDJKTNNMHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCl)S(=O)(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737977.png)

![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2737982.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)

![[2-(2-fluoro-5-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737988.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2737995.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2737997.png)

![N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2737998.png)